3-(2-Chloropropanoyl)-1-cyclohexylurea
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Overview
Description
3-(2-Chloropropanoyl)-1-cyclohexylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloropropanoyl group attached to a cyclohexylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropanoyl)-1-cyclohexylurea typically involves the reaction of 2-chloropropionyl chloride with cyclohexylurea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of 2-Chloropropionyl Chloride: This intermediate can be synthesized by reacting propionic acid with thionyl chloride, phosphoryl chloride, or phosgene.
Reaction with Cyclohexylurea: The 2-chloropropionyl chloride is then reacted with cyclohexylurea in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropropanoyl)-1-cyclohexylurea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used.
Major Products Formed
Nucleophilic Substitution: Substituted urea derivatives.
Hydrolysis: Carboxylic acids and urea derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
3-(2-Chloropropanoyl)-1-cyclohexylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloropropanoyl)-1-cyclohexylurea involves its interaction with specific molecular targets. The chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The cyclohexylurea moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloropropionyl Chloride: A precursor in the synthesis of 3-(2-Chloropropanoyl)-1-cyclohexylurea.
Cyclohexylurea: The urea derivative used in the synthesis.
3-Chloropropionyl Chloride: Another related compound with similar reactivity.
Uniqueness
This compound is unique due to the combination of the chloropropanoyl and cyclohexylurea groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-(cyclohexylcarbamoyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-7(11)9(14)13-10(15)12-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYKJXOOAHKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC1CCCCC1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832004 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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